molecular formula C8H11NO3S B112728 Ethanol, 2-[(3-aminophenyl)sulfonyl]- CAS No. 5246-57-1

Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Cat. No.: B112728
CAS No.: 5246-57-1
M. Wt: 201.25 g/mol
InChI Key: ASASRSMRAPYLQI-UHFFFAOYSA-N
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Description

Ethanol, 2-[(3-aminophenyl)sulfonyl]-: is a chemical compound with the molecular formula C8H11NO3S. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of an ethanol group attached to a sulfonyl group, which is further connected to an aminophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- typically involves the reaction of 3-nitrobenzenesulfonyl chloride with ethanolamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-[(3-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanol, 2-[(3-aminophenyl)sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-[(3-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ethanol group enhances the solubility and bioavailability of the compound, facilitating its interaction with biological targets .

Comparison with Similar Compounds

    Ethanol, 2-[(4-aminophenyl)sulfonyl]-: Similar structure but with the amino group in the para position.

    Ethanol, 2-[(2-aminophenyl)sulfonyl]-: Similar structure but with the amino group in the ortho position.

    Ethanol, 2-[(3-nitrophenyl)sulfonyl]-: Similar structure but with a nitro group instead of an amino group.

Uniqueness: Ethanol, 2-[(3-aminophenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The meta position of the amino group relative to the sulfonyl group allows for unique interactions and reactivity compared to its ortho and para analogs.

Properties

IUPAC Name

2-(3-aminophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASASRSMRAPYLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063741
Record name Ethanol, 2-[(3-aminophenyl)sulfonyl]-
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Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5246-57-1
Record name 3-(2-Hydroxyethylsulfonyl)aniline
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Record name Ethanol, 2-((3-aminophenyl)sulfonyl)-
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Record name Ethanol, 2-[(3-aminophenyl)sulfonyl]-
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Record name Ethanol, 2-[(3-aminophenyl)sulfonyl]-
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Record name 2-[(3-aminophenyl)sulphonyl]ethanol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

102.6 g of moist paste of 2-chloro-5-nitrophenyl 2-hydroxyethyl sulphone from Example 1 [or an equimolar amount of 4-chloro-3-nitrophenyl 2-hydoxyethyl sulphone] are stirred into 250 ml of water and 50 ml of the phosphate buffer solution described under Example 2. A small amount of a nonionic emulsifier and 5 g of palladium-oncharcoal catalyst are added. Hydrogenation with hydrogen is then carried out in an autoclave at 70° C. and approximately 40 bar. The reduction is monitored by chromatography. After the hydrogenation, and after releasing the pressure and flushing the reactor, the product is heated to 85° C. and clarified via a pressure filter. The filter is cooled to 0° C. and the crystalline 3-aminophenyl 2-hydroxyethyl sulphone is isolated by filtration. 53 g of single-substance product are obtained after drying.
Name
2-chloro-5-nitrophenyl 2-hydroxyethyl sulphone
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reactant
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4-chloro-3-nitrophenyl 2-hydoxyethyl sulphone
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50 mL
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250 mL
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palladium-oncharcoal
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5 g
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Synthesis routes and methods III

Procedure details

34.2 g of moist paste of 2-chloro-5-nitrophenyl 2-hydroxyethyl sulphone from Example 1 [or an equimolar amount of 4-chloro-3-nitrophenyl 2-hydroxyethyl sulphone]are stirred into 250 ml of water and 50 ml of a phosphate buffer solution which has been prepared by dissolving 0.5 mole of disodium phosphate and 0.33 mole of monosodium phosphate in 1 l of water. When 1-2 g of a nonionic emulsifier and 1.5 g of Raney nickel, prepared from a 70:30 aluminium-nickel alloy, have been added, the mixture is heated to 80° C. Hydrogen is then injected to 20 bar. The subsequent feed of hydrogen is controlled at such a rate that the pressure is constant at 10-15 bar. When the consumption of hydrogen declines markedly, a sample is withdrawn and examined by chromatography (see Example 1) to check the completeness of the reduction. If, in a given case, 5-amino-2-chlorophenyl 2-hydroxyethyl sulphone [or 3 -amino-4-chlorophenyl 2-hydroxyethyl sulphone] is still detectable, approximately 0.5-1.0 g more catalyst is added and hydrogenation is carried out again at 80° C. and 20 bar. When the reduction and dehalogenation are complete, the pressure in the autoclave is released and the latter is flushed with nitrogen, and the catalyst is removed from the warm reaction solution by suction filtration. The solution is cooled and acidified with hydrochloric acid, and the content of 3-aminophenyl 2-hydroxyethyl sulphone in the solution is determined by diazotization with 10% strength sodium nitrite solution. The yield is approximately 90% of theory. The solution of 3-aminophenyl 2-hydroxyethyl sulphone thus obtained can be processed further directly in this form; it can, for example, be diazotized and the diazonium salt solution can be coupled, as described in Japanese Patent Application No. 05,667/70, with 7-acetylamino-1-naphthol-3-sulphonic acid.
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2-chloro-5-nitrophenyl 2-hydroxyethyl sulphone
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4-chloro-3-nitrophenyl 2-hydroxyethyl sulphone
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50 mL
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250 mL
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disodium phosphate
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0.5 mol
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reactant
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0.33 mol
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reactant
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1 L
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Synthesis routes and methods IV

Procedure details

2-(3-Nitrophenylsulfonyl)ethanol (10 g; 43 mmol) was dissolved in 200 ml tetrahydrofuran and 200 mL ethanol, 3 g Pd/C (10%) was added and the mixture treated with hydrogen gas. The solvents were removed to obtain 8.8 g (43 mmol, 100% yield) of the desired compound as colourless oil.
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10 g
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200 mL
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200 mL
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3 g
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100%

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